N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
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Overview
Description
N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a phenylprop-1-en-2-yl moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylamino Group: The benzylamine is reacted with an appropriate aldehyde or ketone to form the benzylamino group.
Formation of the Phenylprop-1-en-2-yl Moiety: This step involves the formation of the enone structure through aldol condensation or similar reactions.
Coupling of the Benzylamino and Phenylprop-1-en-2-yl Moieties: The two moieties are coupled under specific reaction conditions, often involving a base and a solvent such as ethanol or methanol.
Introduction of the Methoxybenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-3-(benzylamino)-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide
- N-[(Z)-3-(benzylamino)-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide
Uniqueness
N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzamide group, in particular, may contribute to its enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-14-12-20(13-15-21)23(27)26-22(16-18-8-4-2-5-9-18)24(28)25-17-19-10-6-3-7-11-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHKWABIYTWNHH-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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